molecular formula C27H22N2O4 B3082330 FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid CAS No. 1122062-52-5

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Cat. No.: B3082330
CAS No.: 1122062-52-5
M. Wt: 438.5 g/mol
InChI Key: IHHULIKSMJSELI-UHFFFAOYSA-N
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Description

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a fluorenylmethyloxycarbonyl (FMOC)-protected derivative of L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (TNCA), a tricyclic β-carboline scaffold. The FMOC group serves as a temporary protecting group for the amine functionality, making the compound critical in solid-phase peptide synthesis (SPPS) . The unprotected form, TNCA, is known to modulate the calcium-sensing receptor (CaSR) with an EC50 of ~2 µM, demonstrating its role in biochemical signaling . The FMOC-protected variant (CAS 268731-07-3) is commercially available in both D- and L-enantiomeric forms, with applications in synthesizing complex peptides and bioactive molecules .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHULIKSMJSELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Deprotection Reactions

The FMOC group is selectively removed under basic conditions to regenerate the free amine, a critical step in solid-phase peptide synthesis (SPPS).

Reagents and Conditions

ReagentSolventTime (min)Temperature (°C)Yield (%)
20% piperidineDMF15–2025>95
DBU (2% v/v)DCM102590–95
  • Mechanism : Base-induced β-elimination releases the FMOC group as a dibenzofulvene-piperidine adduct .

  • Applications : Enables sequential peptide elongation by exposing the α-amino group for subsequent coupling .

Coupling Reactions

The carboxylic acid group participates in amide bond formation, facilitated by activation reagents.

Common Activation Methods

ActivatorCoupling AgentSolventReaction Efficiency (%)
HBTU/HOBtDIPEADMF90–95
DICOxyma PureDCM85–90
  • Key Findings :

    • FMOC-THNC exhibits slower coupling kinetics compared to standard FMOC-amino acids due to steric hindrance from the β-carboline ring .

    • Side reactions, such as racemization, are minimized (<1%) when using Oxyma Pure/DIC systems .

Hydantoin Formation

Under prolonged basic conditions, FMOC-THNC undergoes intramolecular cyclization to form hydantoin derivatives, a side reaction observed during SPPS .

Conditions Promoting Hydantoin Formation

FactorEffect on Rate
High pH (>9)Accelerates
Elevated TemperatureIncreases by 3x
  • Mitigation Strategies :

    • Use shorter deprotection times (<20 min).

    • Employ low-temperature protocols (0–4°C) .

Oxidative Degradation

The β-carboline moiety is susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Oxidation Pathways

Oxidizing AgentProduct FormedConditions
KMnO₄Norharman ketoneAqueous H₂SO₄, 60°C
H₂O₂N-oxide derivativeDMF, 25°C, 24h
  • Implications : Requires inert atmospheres (N₂/Ar) during storage and synthesis to prevent degradation .

Esterification

The carboxylic acid group is esterified to improve lipid solubility for drug delivery applications.

Esterification Methods

MethodReagentYield (%)
Fischer esterificationHCl (gas), MeOH75–80
DCC/DMAPR-OH (alkyl alcohol)85–90
  • Applications : Methyl and benzyl esters are intermediates in prodrug design .

Reductive Amination

The deprotected amine reacts with aldehydes/ketones to form secondary amines.

Example Reaction

  • Substrate : FMOC-THNC (after deprotection) + 4-nitrobenzaldehyde

  • Reagent : NaBH₃CN, MeOH

  • Product : N-(4-nitrobenzyl)-1,2,3,4-tetrahydronorharman-3-carboxylic acid (85% yield) .

Comparative Reactivity Insights

A study comparing FMOC-THNC with analogous compounds revealed:

ParameterFMOC-THNCFMOC-Phe-OH
Deprotection Rate15 min10 min
Coupling Efficiency90%95%
Oxidation StabilityModerateHigh

Data sourced from parallel SPPS experiments .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS). It acts as a protective group for amino acids, allowing selective modifications without interfering with other functional groups. This property is crucial in synthesizing complex peptides and proteins where precise control over the sequence and structure is required.

Drug Development

Neurological Disorders
The compound's structural similarity to bioactive molecules makes it a valuable tool in designing novel pharmaceuticals targeting neurological disorders. Researchers leverage its properties to develop compounds that can interact effectively with biological targets involved in these conditions. This application is particularly relevant in the development of drugs aimed at treating diseases such as Alzheimer's and Parkinson's.

Bioconjugation

Enhancing Drug Delivery Systems
this compound facilitates the attachment of biomolecules (e.g., proteins or antibodies) to therapeutic agents. This bioconjugation process enhances the efficacy of drug delivery systems by improving the targeting and therapeutic index of the drugs. The ability to conjugate various biomolecules opens avenues for creating more effective therapeutic strategies.

Analytical Chemistry

Development of Analytical Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying complex organic compounds. Its role in improving the accuracy of results in research laboratories is significant. By studying interactions between biomolecules, this compound aids in understanding molecular behavior and developing new analytical techniques.

Material Science

Creating Advanced Materials
Research into this compound also extends into material science. The compound is explored for creating advanced materials with specific properties such as increased stability and functionality. These materials are essential for various industrial applications where performance under specific conditions is critical.

Summary Table of Applications

Application AreaDescription
Peptide Synthesis Protective group in SPPS for selective amino acid modification
Drug Development Design of pharmaceuticals targeting neurological disorders
Bioconjugation Enhances drug delivery systems by attaching biomolecules to therapeutic agents
Analytical Chemistry Development of methods for detecting and quantifying organic compounds
Material Science Creation of advanced materials with tailored properties for industrial use

Case Studies

  • Peptide Synthesis Optimization
    A study demonstrated the effectiveness of this compound as a protective group in synthesizing cyclic peptides. The results showed improved yields and purity compared to traditional methods.
  • Drug Development Research
    Research focusing on the design of neuroprotective agents utilized this compound to create derivatives that showed promising activity against neurodegenerative pathways in vitro.
  • Bioconjugation Techniques
    A project aimed at developing targeted cancer therapies used this compound to conjugate antibodies to nanoparticles, significantly enhancing tumor targeting in preclinical models.

Mechanism of Action

The mechanism of action of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group from unwanted reactions during the synthesis process. It is removed under basic conditions, allowing the amino group to participate in subsequent reactions . The compound does not have a specific biological target or pathway as its primary function is in chemical synthesis .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups
Compound Name CAS Number Protecting Group Molecular Weight Key Properties Applications
FMOC-L-1,2,3,4-Tetrahydronorharman-3-COOH 268731-07-3 FMOC 424.45 Base-sensitive; requires Hünig’s base for deprotection . Peptide synthesis, drug discovery
Boc-L-1,2,3,4-Tetrahydronorharman-3-COOH 66863-43-2 Boc 316.35 Acid-labile; stable under basic conditions . Intermediate in organic synthesis
TNCA (Unprotected) 42438-90-4 None 216.24 Binds CaSR (EC50 = 2 µM); modulates extracellular calcium signaling . Biochemical research

Key Differences :

  • Deprotection Conditions : FMOC requires base (e.g., piperidine), while Boc is cleaved with acids (e.g., TFA) .
  • Stability : FMOC derivatives are prone to degradation under basic conditions, whereas Boc derivatives tolerate basic environments .
Enantiomeric Forms
  • L-Enantiomer: Predominantly used in peptide synthesis due to natural amino acid chirality. Exhibits higher affinity for CaSR .
  • D-Enantiomer : Less common but used in studying chiral specificity in receptor interactions (CAS 72002-54-1) .
Derivatives with Modified Functional Groups
Compound Name CAS Number Modification Molecular Weight Key Properties Applications
TNCA Ethyl Ester Hydrochloride 129848-93-7 Ethyl ester 280.74 Enhanced lipophilicity; acts as a benzodiazepine antagonist . Neuropharmacology research
Gamma-Glutamyl Peptides N/A Peptide conjugation Variable Modulate taste bud CaSR activity . Food science, sensory biology

Key Insight : Esterification improves membrane permeability, making derivatives like the ethyl ester hydrochloride more suitable for in vivo studies .

Biological Activity

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its roles in peptide synthesis, drug development, and neuroscience research.

This compound has the following chemical formula:

Property Details
Molecular Formula C₂₇H₂₂N₂O₄
CAS Number 1122062-52-5
Molecular Weight 442.47 g/mol
Appearance Solid

The compound is characterized by the presence of a FMOC (9-fluorenylmethoxycarbonyl) group, which is widely utilized in organic synthesis as a protecting group for amines during peptide synthesis.

1. Peptide Synthesis

This compound serves as an essential protective group in solid-phase peptide synthesis. This allows for the selective modification of amino acids without interfering with other functional groups. The FMOC group can be easily removed under mild conditions, making it suitable for synthesizing complex peptides .

2. Drug Development

The compound is explored for its potential therapeutic effects in neuropharmacology. Its structural similarity to biologically active molecules suggests that it may play a role in developing treatments for neurological disorders. Research indicates that derivatives of this compound could interact with neurotransmitter systems, potentially leading to novel pharmacological agents .

3. Neuroscience Research

This compound is valuable in studying neuroactive compounds and their mechanisms of action. Its unique structure allows researchers to investigate interactions with neurotransmitter receptors and pathways involved in neurodegenerative diseases .

Case Study 1: Neuropharmacological Potential

A study demonstrated that derivatives of this compound exhibited significant activity in modulating neurotransmitter release. The findings suggest that these compounds could be developed into treatments for conditions like depression and anxiety disorders .

Case Study 2: Peptide Synthesis Efficiency

Research on the efficiency of peptide synthesis using FMOC protection strategies showed that the use of this compound improved yields and purity of synthesized peptides compared to traditional methods. This was particularly evident in complex sequences where multiple amino acids were involved .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Peptide Synthesis Serves as a protective group in solid-phase synthesis; enhances yield and purity of peptides
Drug Development Potential therapeutic effects on neurological disorders; structural similarity to active compounds
Neuroscience Research Investigates mechanisms of neuroactive compounds; aids in understanding neurotransmitter interactions

Q & A

Q. How can this compound serve as a scaffold for kinase inhibitors?

  • Methodological Answer :
  • Fragment-based design : Use the β-carboline core to target ATP-binding pockets in kinases (e.g., CDK2 or GSK-3β) .
  • Click chemistry : Introduce triazole moieties via CuAAC reactions to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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